N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide
Description
This compound belongs to the benzo[b][1,6]naphthyridine class, characterized by a fused bicyclic aromatic core with a carboxamide substituent at position 2. The dimethylaminoethyl side chain at the N-position and methyl groups at positions 2 and 6 contribute to its unique physicochemical and pharmacological properties.
Properties
CAS No. |
492472-30-7 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-12-6-5-7-13-10-14-17(21-16(12)13)15(11-23(4)19(14)25)18(24)20-8-9-22(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,20,24) |
InChI Key |
CSMRPIFORJZYCJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=N2)C(=CN(C3=O)C)C(=O)NCCN(C)C |
Appearance |
Solid powder |
Other CAS No. |
492472-30-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-(dimethylamino)ethyl)-2,6-dimethyl-1-oxo-1,2-dihydroxybenzo(b)-1,6-naphthyridine-4-carboxamide SN 28049 SN-28049 SN28049 |
Origin of Product |
United States |
Preparation Methods
The synthesis of SN-28049 involves several steps, starting with the preparation of the benzonaphthyridine core. The synthetic route typically includes the following steps:
Formation of the benzonaphthyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethylaminoethyl side chain: This step involves the alkylation of the benzonaphthyridine core with a dimethylaminoethyl group.
Final modifications:
Industrial production methods for SN-28049 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SN-28049 undergoes several types of chemical reactions, primarily involving its interaction with DNA and topoisomerase II. The major reactions include:
DNA Intercalation: SN-28049 binds to DNA, particularly at GC-rich regions, through intercalation.
Topoisomerase II Poisoning: SN-28049 acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands.
Inhibition of Gene Transcription: SN-28049 inhibits gene transcription from promoters with SP-1 binding sites, further contributing to its cytotoxic effects.
Common reagents and conditions used in these reactions include the presence of DNA, topoisomerase II enzyme, and appropriate buffers to maintain the reaction conditions.
Scientific Research Applications
SN-28049 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: SN-28049 is used as a tool compound to study DNA-binding interactions and the mechanisms of topoisomerase II poisoning.
Mechanism of Action
The mechanism of action of SN-28049 involves several key steps:
DNA Binding: SN-28049 binds to DNA through intercalation, particularly at GC-rich regions.
Topoisomerase II Poisoning: By stabilizing the topoisomerase II-DNA complex, SN-28049 prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.
Activation of p53 Pathway: The DNA damage caused by SN-28049 activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The benzo[b][1,6]naphthyridine core distinguishes this compound from simpler quinoline derivatives. For example:
- N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): A monocyclic quinoline with a hydroxy group at position 4 and a dimethylaminopropyl chain. Molecular weight: 309.79 g/mol.
- Compound 67 (): A 1,5-naphthyridine derivative with a bulky adamantyl substituent. Molecular weight: 422 g/mol (MH+).
Substituent Variations
*Estimated based on structural similarity.
Observations :
- The dimethylaminoethyl group in the target compound may enhance water solubility compared to pyrrolidinyl or adamantyl substituents .
- Methyl groups at positions 2 and 6 likely reduce metabolic degradation by sterically shielding reactive sites, a feature absent in simpler hydroxyquinolines .
Pharmacological Implications
Bioactivity and Selectivity
While direct activity data for the target compound are unavailable, analogues suggest structure-activity relationships:
- Hydroxyquinoline derivatives (): Exhibit modulation of kynurenine pathway enzymes, with substituent-dependent effects on potency. For instance, pyrrolidinyl groups may enhance blood-brain barrier penetration compared to dimethylamino chains .
- Adamantyl-substituted naphthyridines (): Demonstrate increased lipophilicity, favoring interactions with hydrophobic binding pockets in viral or cancer targets .
Solubility and Stability
- The hydrochloride salts in compounds improve aqueous solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.
- The adamantyl group in Compound 67 () confers metabolic stability but reduces solubility, highlighting a trade-off common in drug design .
Biological Activity
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the context of neurodegenerative diseases and other therapeutic areas.
Structural Characteristics
The compound's structure includes a benzo[b][1,6]naphthyridine core, a dimethylaminoethyl side chain, and a carboxamide functional group. The presence of an oxo group at position 1 enhances its electrophilic character, making it a candidate for various biochemical interactions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzo[b][1,6]naphthyridine |
| Side Chain | Dimethylaminoethyl |
| Functional Group | Carboxamide |
| Electrophilic Character | Enhanced by the oxo group at position 1 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives of benzo[b][1,6]naphthyridine have been studied for their potential as dual inhibitors of monoamine oxidase (MAO) subtypes A and B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Monoamine Oxidase Inhibition : Dual inhibition of MAOs A and B suggests modulation of neurotransmitter levels, which is crucial in managing mood disorders and neurodegeneration.
- Cholinesterase Inhibition : Interaction with AChE and BChE indicates potential benefits in enhancing cholinergic signaling pathways, which are often impaired in neurodegenerative conditions.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results showed significant improvement in cognitive function and reduction in amyloid plaque deposition.
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of the compound against MAOs and cholinesterases. The compound demonstrated IC50 values comparable to known inhibitors, suggesting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that provide both structural diversity and potential for targeted biological activity.
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-Methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine | Tetrahydro structure | Moderate MAO inhibition | Chlorine substituent enhances lipophilicity |
| 6-Oxo-2-(phenylmethoxymethyl)-5-(pyridin-4-yl)-1H-pyridine | Pyridine core | Anticancer properties | Exhibits selective cytotoxicity |
| 2-Oxopyridin-3-yl thiazole derivatives | Thiazole ring | Antimicrobial activity | Broad-spectrum antimicrobial effects |
Q & A
Q. How can the synthesis of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide be optimized?
Methodological Answer: Key steps include cyclization of intermediates using reagents like thionyl chloride (SOCl₂) and catalytic bases (e.g., diazabicycloundecene) in toluene under reflux, as demonstrated in analogous naphthyridine syntheses . Optimizing reaction time and temperature (e.g., 20–100 °C) improves yields, while post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product homogeneity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR with deuterated DMSO or CDCl₃ to confirm substituent positions and dimethylaminoethyl side-chain integration .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular weight and purity (>95%) .
- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound in ethanol/water mixtures and analyze diffraction patterns .
Q. How can researchers ensure purity during scale-up synthesis?
Methodological Answer: Implement orthogonal purification strategies:
Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.
Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to isolate high-purity crystals.
Preparative HPLC : Apply gradient elution (0.1% TFA in acetonitrile/water) for final polishing .
Advanced Research Questions
Q. How do structural modifications (e.g., dimethylaminoethyl group) influence bioactivity?
Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with:
- Variant side chains (e.g., replacing dimethylaminoethyl with piperazine or morpholine groups).
- Methyl group deletions at positions 2 and 6.
Assay these analogs in target-specific models (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters using computational tools like molecular docking .
Q. How can computational modeling predict binding interactions of this compound?
Methodological Answer:
- Molecular Dynamics Simulations : Use software like Schrödinger Suite to model ligand-protein interactions over 100-ns trajectories, focusing on hydrogen bonding with the carboxamide group and hydrophobic contacts with the naphthyridine core .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., dimethyl groups) .
Q. How to resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Control for Purity : Re-analyze batches via HPLC to rule out degradation products .
- Validate Assay Conditions : Test compound stability in buffer systems (e.g., pH 7.4 PBS vs. cell culture media) and confirm target expression levels in biological models (e.g., Western blotting) .
- Cross-Model Replication : Compare results in primary cells, animal models, and recombinant enzyme assays to identify model-specific biases .
Q. What strategies mitigate instability of the 1-oxo group under physiological conditions?
Methodological Answer:
- Prodrug Design : Synthesize phosphate or acetate prodrugs to protect the 1-oxo moiety during systemic circulation.
- Formulation Optimization : Use lyophilized powders or lipid-based nanoemulsions to enhance shelf-life and in vivo stability .
Q. How to assess selectivity against off-target receptors or enzymes?
Methodological Answer:
- Panels of In Vitro Assays : Screen against related targets (e.g., kinase families, GPCRs) using radioligand binding or fluorescence polarization assays.
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes to identify off-target engagement in complex proteomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
